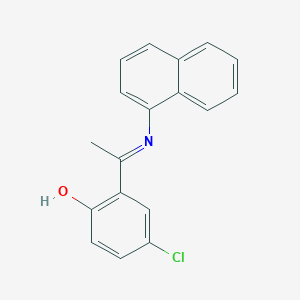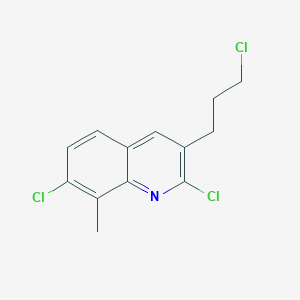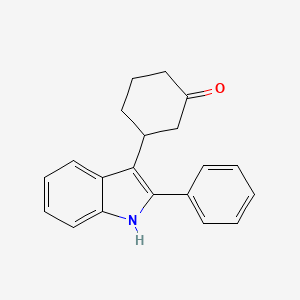
Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- is a complex organic compound that features a cyclohexanone moiety attached to an indole ring system Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of an acid catalyst like methanesulfonic acid under reflux conditions in methanol. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole ring .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the Fischer indole synthesis remains a cornerstone in the industrial preparation of indole derivatives. The scalability of this method makes it suitable for large-scale production, provided the reaction conditions are optimized for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C2 and C3 positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products:
Oxidation: Oxindole derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- is primarily related to its interaction with biological targets. The indole ring system is known to bind with high affinity to various receptors and enzymes, influencing cellular pathways. The compound may exert its effects through modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .
Comparaison Avec Des Composés Similaires
Indole-3-carbinol: Known for its anticancer properties.
Oxindole: An oxidized derivative of indole with various biological activities.
Tryptophan: An essential amino acid with an indole ring in its structure.
Uniqueness: Cyclohexanone, 3-(2-phenyl-1H-indol-3-yl)- is unique due to the presence of both a cyclohexanone moiety and an indole ring, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives .
Propriétés
Numéro CAS |
729580-77-2 |
|---|---|
Formule moléculaire |
C20H19NO |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
3-(2-phenyl-1H-indol-3-yl)cyclohexan-1-one |
InChI |
InChI=1S/C20H19NO/c22-16-10-6-9-15(13-16)19-17-11-4-5-12-18(17)21-20(19)14-7-2-1-3-8-14/h1-5,7-8,11-12,15,21H,6,9-10,13H2 |
Clé InChI |
DPZPMTRHEVAEBW-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CC(=O)C1)C2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-(2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B11839762.png)

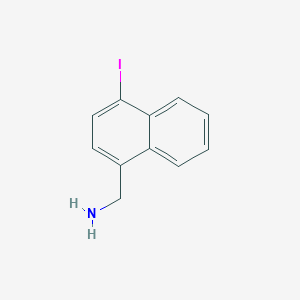



![N-[1-(1-Naphthyl)ethyl]heptanamide](/img/structure/B11839790.png)
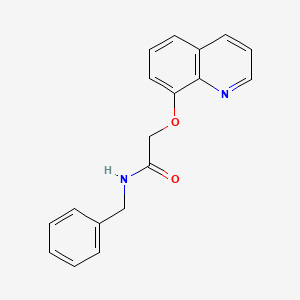
![1-[2-(4-Chlorophenyl)quinolin-4-yl]ethanol](/img/structure/B11839800.png)
